Deflazacort-d5-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

地氟沙星-d5-1 是地氟沙星的氘标记衍生物,地氟沙星是一种合成糖皮质激素。地氟沙星通常用作抗炎和免疫抑制剂。 地氟沙星-d5-1 中的氘标记主要用于研究目的,特别是在药代动力学研究中,用于跟踪该化合物在生物系统中的行为 .

准备方法

合成路线和反应条件

地氟沙星的制备涉及多种化学合成反应,包括消除、氰醇形成、硅烷化、转位酯化、消除、环氧化、保护、氨化、环化、水解、羟基溴化物形成、脱溴和酯化 . 该过程从易于获得的原料开始,经过一系列在温和条件下的反应,使其适用于工业生产。

工业生产方法

地氟沙星的工业生产通常采用姜黄提取物皂苷作为初始原料。 该过程包括开环水解、氧化、环氧化物水解以及一系列发酵和化学合成步骤,以获得最终产品 .

化学反应分析

反应类型

地氟沙星-d5-1 经历各种化学反应,包括:

氧化: 羟基转化为酮。

还原: 酮还原为羟基。

取代: 将官能团替换为其他取代基。

常用试剂和条件

这些反应中常用的试剂包括二甲基甲酰胺 (DMF)、氯仿和其他溶剂。 反应条件通常是温和的,控制温度和 pH 值以确保化合物的稳定性 .

主要形成的产物

科学研究应用

Pharmacological Properties

Deflazacort-D5-1 shares pharmacological characteristics with deflazacort, exhibiting anti-inflammatory effects comparable to other glucocorticoids such as prednisone and methylprednisolone. It has been shown to be effective in treating conditions like:

- Duchenne Muscular Dystrophy (DMD) : Deflazacort has been utilized in managing DMD, a genetic disorder characterized by progressive muscle degeneration. Clinical studies indicate that it helps improve muscle strength and function, potentially slowing disease progression .

- Rheumatoid Arthritis : In adult populations, deflazacort has demonstrated efficacy similar to that of other corticosteroids, with a lower incidence of adverse effects, particularly concerning metabolic complications .

- Systemic Lupus Erythematosus (SLE) : Deflazacort's immunosuppressive properties make it suitable for managing autoimmune conditions like SLE, where controlling inflammation is crucial .

- Transplantation : The drug is also employed in preventing organ transplant rejection due to its ability to suppress immune responses .

Comparative Efficacy

This compound has been compared against other glucocorticoids in various studies. A notable finding is its reduced side effect profile compared to prednisone and methylprednisolone. For instance:

| Medication | Adverse Events Incidence | Efficacy |

|---|---|---|

| Deflazacort | 16.5% | Comparable to prednisone |

| Prednisone | 20.5% | Standard treatment for inflammatory conditions |

| Methylprednisolone | 32.7% | Higher incidence of side effects |

| Betamethasone | 15.3% | Similar adverse event profile |

Case Studies

- Duchenne Muscular Dystrophy : A study involving children with DMD showed that those treated with deflazacort experienced improved motor function and reduced decline in muscle strength over a 12-month period compared to untreated controls .

- Rheumatoid Arthritis : In a randomized controlled trial, patients receiving deflazacort reported significant improvements in joint pain and function after 6 months of treatment, with fewer metabolic side effects than those on prednisone .

- Systemic Lupus Erythematosus : A cohort study indicated that patients treated with deflazacort had better control over disease activity scores and fewer flares compared to those on traditional glucocorticoids .

作用机制

地氟沙星-d5-1 与地氟沙星一样,是一种前药,迅速转化为其活性代谢产物 21-脱乙酰地氟沙星。这种代谢产物与糖皮质激素受体结合,发挥抗炎和免疫抑制作用。 确切机制涉及基因表达的调节和促炎细胞因子的抑制 .

相似化合物的比较

类似化合物

泼尼松: 另一种具有类似抗炎特性的糖皮质激素。

甲泼尼龙: 以其强大的抗炎作用而闻名。

氢化可的松: 一种具有更广泛作用的天然糖皮质激素.

独特性

地氟沙星-d5-1 的独特性在于其氘标记,这增强了其稳定性,并允许在药代动力学研究中进行精确跟踪。 与其他糖皮质激素相比,地氟沙星具有更有利的安全性,对骨骼健康和体重的不良影响更小 .

属性

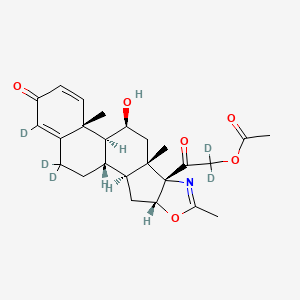

分子式 |

C25H31NO6 |

|---|---|

分子量 |

446.5 g/mol |

IUPAC 名称 |

[1,1-dideuterio-2-oxo-2-[(1S,2S,4R,8S,9S,11S,12S,13R)-17,19,19-trideuterio-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]ethyl] acetate |

InChI |

InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i5D2,9D,12D2 |

InChI 键 |

FBHSPRKOSMHSIF-SCPGGUKUSA-N |

手性 SMILES |

[2H]C1=C2[C@](C=CC1=O)([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]5[C@]4(N=C(O5)C)C(=O)C([2H])([2H])OC(=O)C)C)O)C |

规范 SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。